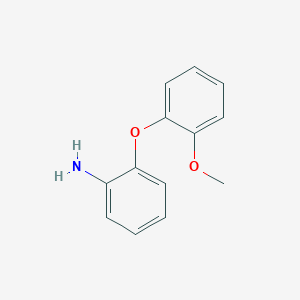

2-(2-Methoxyphenoxy)aniline

説明

Significance and Research Context of Aryloxyanilines in Chemical Sciences

Aryloxyanilines are a class of organic compounds that possess a diaryl ether backbone, a structural motif that imparts a combination of rigidity and conformational flexibility. This characteristic is of significant interest in medicinal chemistry and materials science. The ether linkage allows for a three-dimensional arrangement of the aromatic rings, which can be crucial for interactions with biological targets such as enzymes and receptors.

The chemical sciences have long recognized the versatility of the aryloxyaniline scaffold. iocd.org It serves as a foundational structure for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. smolecule.com The ability to modify the aromatic rings with various substituents allows for the fine-tuning of the molecule's electronic and steric properties, influencing its reactivity, solubility, and biological activity. Research in this area often focuses on creating libraries of aryloxyaniline derivatives to explore structure-activity relationships, a fundamental concept in drug discovery and materials development. smolecule.comnih.gov

Overview of Key Research Areas Pertaining to 2-(2-Methoxyphenoxy)aniline

Research surrounding this compound is multifaceted, primarily revolving around its synthesis and its potential as a precursor for more complex molecules with valuable properties. Key areas of investigation include:

Synthetic Methodologies: A significant portion of research is dedicated to developing efficient and high-yield synthetic routes to this compound and its derivatives. This often involves nucleophilic aromatic substitution or coupling reactions. smolecule.com

Medicinal Chemistry: The structural framework of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Researchers are exploring its potential in developing compounds with anticancer and antimicrobial properties. smolecule.com

Materials Science: The unique arrangement of aromatic rings and functional groups in derivatives of this compound suggests potential applications in the development of new materials, such as liquid crystals and organic semiconductors.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.248 g/mol chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ chemsrc.com |

| Boiling Point | 324.6 ± 22.0 °C at 760 mmHg chemsrc.com |

| CAS Number | 22751-09-3 chemsrc.com |

Research Findings and Applications

Synthesis and Derivatization

The synthesis of this compound and its analogs is a key focus of research. One common approach involves the reaction of a substituted phenol (B47542) with a nitro-halo-benzene followed by the reduction of the nitro group to an amine. For instance, the synthesis of 2-(3-methoxyphenoxy)aniline (B1640993) has been achieved by reacting 3-methoxyphenol (B1666288) with 1-fluoro-2-nitrobenzene (B31998), followed by hydrogenation of the resulting 2-nitrodiphenyl ether using a palladium catalyst. chemicalbook.com This general strategy allows for the creation of a diverse library of aryloxyanilines by varying the starting phenol and benzene (B151609) derivatives.

Potential in Medicinal Chemistry

The aryloxyaniline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of this compound are being investigated for a range of therapeutic applications.

For example, research into related methoxy-substituted anilines has indicated potential in the fields of anticancer and antimicrobial research. Studies on similar compounds, such as 2-(3-methoxyphenoxy)aniline hydrochloride, have shown cytotoxic effects against cancer cell lines like HeLa (cervical cancer) and A549 (lung cancer). Additionally, some of these compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific substitution pattern of this compound provides a unique chemical space for the development of new drug candidates.

Role in Materials Science

The structural characteristics of this compound derivatives, such as the presence of multiple aromatic rings and the potential for hydrogen bonding, make them interesting candidates for materials science applications. The ability of the molecule to adopt a twisted conformation can be exploited in the design of liquid crystals. iucr.org Furthermore, the electronic properties of the aryloxyaniline core can be tuned through substitution, which is a key aspect in the development of organic semiconductors and other electronic materials. chemscene.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVNAQYUIBLEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945433 | |

| Record name | 2-(2-Methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22751-09-3 | |

| Record name | NSC77973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 2 Methoxyphenoxy Aniline

Oxidation Reactions of the Aniline (B41778) Moiety

The aniline moiety in 2-(2-Methoxyphenoxy)aniline is susceptible to oxidation, a reaction common to aromatic amines. The course of the oxidation is highly dependent on the oxidizing agent and reaction conditions.

Chemical Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can oxidize the compound. smolecule.com This process typically leads to the formation of complex products, including quinone derivatives, which arise from the oxidation of the aniline ring. smolecule.comsmolecule.com The presence of the electron-donating groups facilitates this oxidation.

Enzymatic Oxidation : In biochemical contexts, systems like the laccase-mediator system can oxidize related non-phenolic lignin (B12514952) model compounds. researchgate.net In one study, a laccase-generated free radical of the mediator 1-hydroxybenzotriazole (B26582) (1-HBT) was responsible for the oxidation of a dimer containing a 2-(2-methoxyphenoxy)propan-1,3-diol structure. researchgate.net This suggests that similar enzymatic systems could potentially oxidize the this compound structure via a radical-mediated mechanism.

A summary of typical oxidation reactions is presented below.

| Oxidizing Agent/System | Product Type | Mechanism Notes |

| Potassium Permanganate (KMnO₄) | Quinone Derivatives | Direct chemical oxidation of the activated aniline ring. smolecule.comsmolecule.com |

| Hydrogen Peroxide (H₂O₂) | Oxidized Derivatives (e.g., Quinones) | Can lead to the formation of various oxidized products. smolecule.com |

| Laccase/Mediator System | Oxidized Dimer Structures | Involves a free radical mechanism where the oxidized mediator attacks the substrate. researchgate.net |

Reduction Reactions of Functional Groups

Reduction reactions involving this compound primarily focus on the synthesis of the molecule from precursors or its transformation under specific catalytic conditions.

Synthesis via Reduction : A common synthetic route to produce substituted anilines involves the reduction of a corresponding nitroarene. smolecule.com For instance, a precursor like 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene can be reduced to 2-bromo-4-(3-methoxyphenoxy)aniline using iron powder in a solvent mixture, with ammonium (B1175870) chloride to facilitate the reaction. This method is effective and proceeds under mild conditions, preserving other functional groups.

Photocatalytic Reduction : Studies on related model compounds have shown that the ether bond can be cleaved under certain reductive conditions. For example, the photocatalytic transformation of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a model for oxidized lignin, using a PDI catalyst under visible light led to the cleavage of the C-O ether bond. rsc.org Another study showed that UV irradiation of the same ketone in the presence of TiO₂ led to the efficient splitting of the ether bond, yielding 2-methoxyphenol and 4-methoxyacetophenone. researchgate.net These reactions highlight that while the aniline and aromatic rings are generally stable to reduction, other parts of the molecule can be targeted with specific catalysts.

Key reduction reaction data is summarized in the table below.

| Reaction Type | Reagents/Conditions | Substrate/Product Example |

| Nitro Group Reduction | Fe powder, NH₄Cl, THF/MeOH/H₂O, 70°C | 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene → 2-bromo-4-(3-methoxyphenoxy)aniline. |

| Photocatalytic Ether Cleavage | Visible light, PDI catalyst, HCOOH, DIPEA | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone → 4-methoxyacetophenone + 2-methoxyphenol. rsc.org |

| Photocatalytic Ether Cleavage | UV light (365 nm), TiO₂, ethanol | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone → 4-methoxyacetophenone + 2-methoxyphenol. researchgate.net |

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. minia.edu.eg The two aromatic rings in this compound are activated towards EAS by the powerful ortho-, para-directing amino group and the moderately activating ortho-, para-directing methoxy (B1213986) and ether groups.

The general mechanism involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex. minia.edu.eglibretexts.org A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. minia.edu.egmasterorganicchemistry.com

However, the reactivity of the aniline moiety introduces a significant complication. In the presence of strong acids or Lewis acids (often used as catalysts for EAS), the basic nitrogen atom of the amine is protonated or complexes with the catalyst. libretexts.orgstackexchange.com This converts the -NH₂ group into an -NH₃⁺ or -NH₂-Lewis acid group, which is strongly deactivating and a meta-director. libretexts.org This effect can prevent reactions like Friedel-Crafts from occurring. stackexchange.com To circumvent this, the amine is often protected by converting it into an amide (e.g., acetanilide), which is less basic but still an ortho-, para-director. libretexts.orgstackexchange.com The bulkiness of the resulting amide group often favors substitution at the para position. libretexts.org

Acylation and Alkylation of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group of this compound nucleophilic, allowing it to undergo acylation and alkylation. smolecule.com

Acylation : The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. smolecule.com This reaction is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the aniline ring and prevent unwanted side reactions. libretexts.orgstackexchange.com

Alkylation : The amine can also be alkylated by reacting with alkyl halides. smolecule.com However, a significant challenge arises with Friedel-Crafts alkylation and acylation reactions, which typically require a Lewis acid catalyst like aluminum chloride (AlCl₃). tardigrade.inmit.edu Aniline and its derivatives act as Lewis bases and form a complex with the AlCl₃ catalyst. stackexchange.comtardigrade.in This deactivates the catalyst and places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards the desired electrophilic substitution. tardigrade.in Therefore, direct Friedel-Crafts reactions on this compound are generally unsuccessful. stackexchange.comtardigrade.inmit.edu

| Reaction Type | Reagent | Product | Notes |

| Acylation | Acid Chloride (R-COCl) | N-acyl derivative (Amide) | Protects the amine and directs substitution. smolecule.comlibretexts.org |

| Alkylation | Alkyl Halide (R-X) | N-alkyl derivative | Direct reaction at the nitrogen. smolecule.com |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or R-COCl/AlCl₃ | No reaction | The amine acts as a Lewis base, complexing with and deactivating the catalyst. stackexchange.comtardigrade.in |

Nucleophilic Addition Reactions, including Michael Addition

The nucleophilic nitrogen of this compound can participate in nucleophilic addition reactions. A key example is the Michael addition, which involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.comorganic-chemistry.org

Anilines are considered soft nucleophiles and can add to the β-carbon of Michael acceptors. libretexts.orgoregonstate.edu Theoretical studies on the reaction of aniline with benzoquinone derivatives (a type of α,β-unsaturated system) show that the reaction proceeds via a conjugate addition/oxidation mechanism rather than a direct substitution. acs.orgnih.gov The reaction is highly regiodivergent, with anilines preferentially adding to one position while other nucleophiles like phenolates add to another. acs.orgnih.gov

The mechanism for the addition of aniline to a substituted p-benzoquinone involves the initial nucleophilic attack of the amine on the β-carbon of the unsaturated system, forming a zwitterionic intermediate. acs.orgnih.gov Subsequent proton transfer and oxidation steps lead to the final product. acs.orgnih.gov This reactivity demonstrates that this compound can serve as the nucleophilic donor in Michael-type reactions.

Studies on Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the characterization of short-lived intermediates and high-energy transition states. masterorganicchemistry.com A transition state represents the point of highest energy along a reaction coordinate, has partial bonds, and cannot be isolated. masterorganicchemistry.com An intermediate, conversely, is a species that exists in a local energy minimum between two transition states and is potentially isolable. masterorganicchemistry.com

Sigma-Complex in EAS : During electrophilic aromatic substitution, the initial attack of the electrophile on the aromatic ring forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org This intermediate is a key feature of the two-step EAS mechanism.

Zwitterionic Intermediate in Michael Addition : Computational studies on the addition of aniline to benzoquinones have identified a zwitterionic intermediate that forms after the initial nucleophilic attack. acs.orgnih.gov Explicit modeling of solvent molecules showed that this intermediate is stabilized by hydrogen bonds. acs.orgnih.gov

Transition State Analysis : Modern computational chemistry allows for the calculation of transition state structures and their corresponding energies. github.io For the reaction between anilines and benzoquinones, density functional theory (DFT) calculations have been used to determine the energy barriers for different reaction pathways, explaining the experimentally observed product formation. acs.orgnih.gov Analysis of the transition states revealed that the preferred reaction pathway is governed by strong orbital interactions between the nitrogen lone pair and the π* orbital of the C=C bond in the acceptor. acs.orgnih.gov A true transition state is confirmed by a frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Advanced Spectroscopic Characterization of 2 2 Methoxyphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(2-Methoxyphenoxy)aniline by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of its protons. The spectrum is characterized by distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

The aromatic region (typically δ 6.5-7.5 ppm) is complex due to the presence of eight non-equivalent protons distributed across the two rings. The signals are influenced by the electronic effects of the amino and ether substituents. The amino group (-NH₂) on one ring and the methoxy group (-OCH₃) on the other are both electron-donating, generally shifting ortho and para protons to a higher field (lower ppm) compared to unsubstituted benzene (B151609) (δ ~7.3 ppm). wisc.edu The ether linkage also influences the chemical shifts.

The protons of the aniline (B41778) ring and the methoxyphenoxy ring will exhibit characteristic splitting patterns (e.g., doublet, triplet, multiplet) due to spin-spin coupling with adjacent protons (J-coupling). Ortho coupling (³J) is typically in the range of 7–10 Hz, while meta coupling (⁴J) is smaller, around 2–3 Hz. wisc.edu

The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm. The amine protons (-NH₂) produce a broader signal whose chemical shift can vary depending on solvent, concentration, and temperature, but it is often observed in the range of δ 3.5-5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values based on typical ranges for similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (8H) | 6.7 - 7.4 | Multiplet (m) |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each carbon atom in the molecule. For this compound, 13 distinct signals are expected, corresponding to the 12 aromatic carbons and one methoxy carbon.

The aromatic carbons typically resonate in the δ 110-160 ppm region. The carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) are significantly influenced by the electronegativity of these heteroatoms. The C-O carbons of the ether linkage are expected at approximately δ 145-155 ppm, while the C-N carbon of the aniline ring will appear around δ 140-150 ppm. chemrxiv.org Carbons ortho and para to the electron-donating -NH₂ and -OCH₃ groups are shielded and appear at a higher field (lower ppm values) compared to the meta carbons. researchgate.net The carbon of the methoxy group (-OCH₃) is expected to have a characteristic signal in the upfield region, typically around δ 55-60 ppm. chemrxiv.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from analogous compounds. chemrxiv.orgnih.gov Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-O (Ether linkage, both rings) | 145 - 155 |

| C-N (Aniline ring) | 140 - 150 |

| Aromatic C-H and C-C | 110 - 130 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bonds of the ether and methoxy groups, and the C=C bonds of the aromatic rings.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretching of the aryl-ether C-O-C linkage results in strong absorptions, typically between 1200 and 1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the 1590-1650 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing the non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring "breathing" mode around 1000 cm⁻¹, often produce strong Raman signals. cuni.cz The C-O-C and C-C backbone stretches are also readily observed. While N-H and O-H stretches are typically weak in Raman spectra, the information gained for the carbon skeleton is highly valuable. dntb.gov.ua

Table 3: Key Vibrational Frequencies for this compound (Note: Based on typical values for anilines and aryl ethers. cuni.cz)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | FT-IR | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | FT-IR, Raman | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Strong-Medium |

| N-H Bending | FT-IR | 1590 - 1650 | Medium-Variable |

| Asymmetric C-O-C Stretch (Aryl Ether) | FT-IR | 1200 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | FT-IR | 1020 - 1075 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is primarily determined by the electronic transitions within its two aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms.

The expected transitions are of the π → π* and n → π* types. sigmaaldrich.com

π → π Transitions:* These are high-intensity absorptions associated with the conjugated π-systems of the benzene rings. The presence of auxochromes like the -NH₂ and -O- ether groups, which extend the conjugation through their lone pairs, typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. chemsrc.comresearchgate.net

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the amine or the oxygens of the ether and methoxy groups) to an anti-bonding π* orbital. sigmaaldrich.com These transitions generally occur at longer wavelengths than the π → π* transitions.

For substituted anilines and phenoxy compounds, strong absorption bands are typically observed in the 200-400 nm range. Related trifluoromethylaniline derivatives show absorption maxima around 313-317 nm, suggesting that this compound would likely exhibit significant absorption in this region. researcher.life

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol .

In an MS experiment, the molecule is ionized to form a molecular ion (M⁺˙), which should be observable at an m/z corresponding to its molecular weight. Due to the presence of one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (oxygen and nitrogen) is common. libretexts.org

Ether Bond Cleavage: The bond between the phenoxy oxygen and one of the aromatic rings can break, leading to fragments corresponding to the methoxyphenoxy cation or the aniline radical cation, or vice versa.

Loss of Small Molecules/Radicals: Fragmentation may involve the loss of the methoxy group as a methyl radical (·CH₃, loss of 15 Da) or formaldehyde (B43269) (CH₂O, loss of 30 Da). Loss of HCN (27 Da) from the aniline ring is also a characteristic fragmentation pathway for aromatic amines. miamioh.edu

X-ray Diffraction and Crystallography for Solid-State Structures

Should this compound be obtained as a crystalline solid suitable for single-crystal X-ray diffraction, this technique can provide the definitive solid-state structure. X-ray crystallography determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsion angles within the crystal lattice.

Analysis of a related compound, 2-(2-Methoxyphenoxy)pyrazine, revealed that the two aromatic rings (pyrazine and benzene) are significantly twisted relative to each other, with a dihedral angle of 72.79°. iucr.org A similar non-planar conformation is likely for this compound due to steric hindrance around the central ether linkage.

Computational and Theoretical Chemistry Studies on 2 2 Methoxyphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. researchgate.netjcsp.org.pkscience.gov These methods allow for a detailed understanding of the geometric and electronic characteristics of 2-(2-Methoxyphenoxy)aniline.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization calculations are performed to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the presence of the ether linkage and the methoxy (B1213986) group allows for significant conformational flexibility.

Table 1: Representative Optimized Geometrical Parameters for Diaryl Ether and Aniline (B41778) Derivatives Note: Data presented is for structurally related compounds due to the absence of specific published data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound |

| Bond Length | C-O (ether) | ~1.40 Å | Substituted Diphenyl Ethers |

| Bond Length | C-N (aniline) | ~1.40 Å | Substituted Anilines |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å | Phenyl-containing compounds researchgate.net |

| Bond Angle | C-O-C (ether) | ~118° - 120° | Substituted Diphenyl Ethers |

| Dihedral Angle | C-C-O-C | Varies with conformation | Diaryl Ethers csic.es |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, which is a strong electron-donating group. The LUMO, conversely, is likely to be distributed over the phenoxy ring and potentially the methoxy-substituted ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov In a study on a complex molecule containing a 2-methoxyphenoxy moiety, the HOMO-LUMO energy gap was calculated to be 4.75 eV, suggesting significant stability. researchgate.net For a series of thiazole (B1198619) carboxamide derivatives, including one with a 4-(2-methoxyphenoxy)aniline (B185882) fragment, the HOMO-LUMO gaps were found to be in the range that influences chemical reactivity and optical polarizability. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Related Compounds Note: Data presented is for structurally related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide | - | - | 4.75 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| Thiazole carboxamide derivative 2a | -0.197 | -0.079 | 0.118 | DFT nih.gov |

| Thiazole carboxamide derivative 2b | -0.211 | -0.070 | 0.141 | DFT nih.gov |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It is particularly useful for understanding charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. jcsp.org.pkacs.org

Table 3: Representative NBO Analysis Stabilization Energies (E(2)) for Related Molecular Interactions Note: Data presented is for structurally related compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | System |

| LP(N) | π(C-C) aromatic | High | Aniline derivatives acs.orgnih.govacs.org |

| LP(O) ether | π(C-C) aromatic | Moderate | Diaryl ethers |

| LP(O) methoxy | π*(C-C) aromatic | Moderate | Methoxy-substituted aromatics |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jcsp.org.pk The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient areas (positive potential).

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atoms of the ether and methoxy groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially some regions of the aromatic rings will exhibit positive potential, indicating sites for nucleophilic interaction. A study on a complex molecule with a 2-methoxyphenoxy fragment included MEP mapping to identify reactive sites. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational methods can predict the NLO properties of molecules. For this compound, the presence of electron-donating (amino and methoxy) and electron-withdrawing (phenoxy) character within the π-system could lead to a notable NLO response. A comparative study of diphenyl ether and diphenyl sulfide (B99878) compounds showed that diphenyl ether derivatives can possess significant first-order hyperpolarizabilities. rsc.org In a theoretical study of a complex molecule containing a 2-methoxyphenoxy group, the first hyperpolarizability was calculated to be 1.3 x 10⁻³⁰ esu, indicating potential NLO activity. researchgate.net

Table 4: Representative First Hyperpolarizability (β) Values for Related Compounds Note: Data presented is for structurally related compounds.

| Compound | First Hyperpolarizability (β) (esu) | Method/Basis Set |

| N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide | 1.3 x 10⁻³⁰ | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| Various Diphenyl Ether Derivatives | Varies | Not Specified rsc.org |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govmdpi.comresearchgate.net These methods are instrumental in drug discovery and development.

Given the structural similarities of this compound to known anti-inflammatory agents, a plausible biological target for investigation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. Molecular docking studies can predict the binding mode and affinity of this compound within the active sites of these enzymes. For instance, docking studies on thiazole carboxamide derivatives, including one with a 4-(2-methoxyphenoxy)aniline moiety, have been performed against COX enzymes. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. mdpi.com

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability and dynamic behavior of the complex over time. nih.gov These simulations can help to understand the conformational changes that may occur upon ligand binding and provide a more accurate estimation of the binding free energy.

Table 5: Representative Molecular Docking Results for Compounds with COX Enzymes Note: Data presented is for structurally related compounds.

| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiazole Carboxamide Derivative 2a | COX-2 | Not specified, but good binding predicted | Not specified nih.govresearchgate.net |

| Thiazole Carboxamide Derivative 2b | COX-2 | Not specified, but good binding predicted | Not specified nih.govresearchgate.net |

| Oxyresveratrol Analogue | COX-2 | -9.21 to -9.26 | Not specified mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology central to medicinal chemistry and toxicology. researchgate.netneuroquantology.com It aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. neuroquantology.com By quantifying physicochemical, electronic, or steric properties of molecules, known as molecular descriptors, QSAR models can predict the activity of novel compounds, screen large chemical databases, and guide the rational design of more potent and selective analogues. researchgate.netresearchgate.net

While specific, validated QSAR models focusing exclusively on this compound are not widely available in public literature, extensive research on related phenoxyanilines and other aromatic amine derivatives provides a robust framework for understanding its potential structure-activity landscape. researchgate.netnih.govresearchgate.net These studies highlight the key molecular features that likely govern the biological and toxicological profiles of this class of compounds.

Research Findings

Research into the toxicity of aromatic compounds, including 2-phenoxyaniline (B124666) and its derivatives, has utilized QSAR approaches to predict their effects. researchgate.net One study focused on developing models for the toxicity of various aromatic compounds towards the protozoan Tetrahymena pyriformis. researchgate.net In this context, several key ADME (Absorption, Distribution, Metabolism, and Excretion) variables were computed for 2-phenoxyaniline and its related structures. researchgate.net

These descriptors are crucial for predicting a molecule's behavior in a biological system. For instance, the number of hydrogen bond donors and acceptors is fundamental to molecular recognition and binding affinity. researchgate.net The computed values for 2-phenoxyaniline derivatives were found to be well within the desirable range for drug-like molecules. researchgate.net

| Descriptor | Description | Computed Value for 2-Phenoxyaniline Derivatives |

| HBD | Hydrogen Bond Donors | 1 or 2 |

| HBA | Hydrogen Bond Acceptors | 1 or 2 |

| MR | Molar Refractivity | Data not specified |

| TPSA | Topological Polar Surface Area | Data not specified |

| logKp | Skin Permeability | Data not specified |

Table 1: Computed ADME-related descriptors for 2-phenoxyaniline and its derivatives as part of a toxicity study. researchgate.net These values are indicative of the properties that would be considered in a QSAR model.

Model Development and Key Descriptors

The development of a predictive QSAR model involves calculating a wide array of molecular descriptors and then using statistical methods, such as Multiple Linear Regression (MLR), to identify the subset of descriptors that best correlates with the observed biological activity. nih.govijpbs.net For aniline and phenoxy-containing derivatives, several classes of descriptors have proven significant in various models. nih.govresearchgate.net

A typical 2D-QSAR model is expressed as a linear equation. For example, a model developed for a series of 2-phenoxy-N-phenylacetamide analogues as HIF-1 inhibitors took the following form:

pIC₅₀ = 0.9469 - c₁(SssNHE-index) + c₂(slogp) - c₃(T_O_N_1) + c₄(T_2_Cl_1)** nih.gov

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity of Phenoxyanilines |

| Electronic | Electrophilicity Index (ω) | Describes toxicity and reactivity with biological targets. researchgate.net |

| Lipophilic | Moriguchi octanol-water partition coefficient (MLOGP) | Influences membrane permeability and transport to the site of action. researchgate.net |

| Topological | Electrotopological State Index (SssNHE-index) | Encodes information about atom types and their electronic environment. nih.gov |

| Steric / Geometrical | Molar Refractivity (MR) | Relates to the volume of the molecule and its ability to fit into a binding site. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in a chemical reaction. aaup.edu |

Table 2: Classes of molecular descriptors commonly used in QSAR studies of aniline derivatives and their general role in defining structure-activity relationships. researchgate.netnih.govresearchgate.netaaup.edu

Model Validation and Prediction

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov Statistical metrics such as a high correlation coefficient (R² > 0.7), a high cross-validated coefficient (Q² > 0.5), and a high predictive ability on an external test set (pred_r² > 0.6) are considered indicators of a reliable model. nih.govnih.gov

Once validated, these models serve as powerful predictive tools. For this compound, a validated QSAR model could be used to:

Predict its activity across a range of biological targets or toxicological endpoints.

Guide the design of new derivatives by suggesting structural modifications. For example, a model might indicate that increasing lipophilicity or altering the electronic properties of the phenoxy ring could enhance a desired activity.

Prioritize the synthesis and testing of new compounds, saving significant time and resources in the drug discovery process. researchgate.net

By integrating data from related structures, computational chemists can construct hypothetical models that provide valuable insights into the molecular properties of this compound that are most likely to govern its biological function, paving the way for future experimental investigation. colab.ws

Research Applications of 2 2 Methoxyphenoxy Aniline and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

The scaffold of 2-(2-methoxyphenoxy)aniline and its closely related derivatives has proven to be a valuable building block in medicinal chemistry. Its unique arrangement of an aniline (B41778) ring linked via an ether bond to a methoxy-substituted phenyl ring provides a versatile platform for the synthesis of a wide range of biologically active molecules. Researchers have utilized this core structure to develop compounds targeting various physiological pathways, leading to investigations across several therapeutic areas.

One of the most significant applications of derivatives of this compound is their role as crucial intermediates in the synthesis of complex pharmaceutical agents. The derivative, 2-(2-methoxyphenoxy)ethylamine (B47019), is a key precursor in the manufacture of Carvedilol, a widely used non-selective beta/alpha-1 adrenoceptor blocker for treating hypertension and heart failure. jetir.org The standard synthesis involves the condensation of 4-(2,3-epoxypropoxy)carbazole (B193025) with 2-(2-methoxyphenoxy)ethylamine. mdpi.com

However, this primary synthetic route is often complicated by the formation of significant impurities, particularly the "bis impurity," which is difficult to remove. tandfonline.com To address this, alternative synthetic strategies have been developed. One improved approach involves using 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) as a key intermediate, which allows for the synthesis of Carvedilol under milder basic conditions, thereby avoiding the formation of the bis side product. tandfonline.com This highlights the adaptability of the 2-(2-methoxyphenoxy) moiety in multi-step organic synthesis to produce high-purity active pharmaceutical ingredients. tandfonline.com

Table 1: Key Synthetic Intermediates in the Synthesis of Carvedilol

| Intermediate Compound | Role in Synthesis | Reference |

| 2-(2-Methoxyphenoxy)ethylamine | Primary amine that opens the epoxide ring of 4-(2,3-epoxypropoxy)carbazole to form the core structure of Carvedilol. | mdpi.com |

| 4-(2,3-Epoxypropoxy)carbazole | The epoxide-containing intermediate that reacts with the amine to form the β-amino alcohol structure. | mdpi.com |

| 2-(2-Methoxyphenoxy)ethyl 4-methylbenzenesulfonate | An alternative intermediate that replaces the amine in the initial reaction to avoid the formation of impurities. | tandfonline.com |

| 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol | A precursor that can be reacted with 2-(2-methoxyphenoxy)ethylamine derivatives to form Carvedilol. | tandfonline.com |

Derivatives containing a methoxyphenyl group, similar to the structure found in this compound, have been a focus of research for developing novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. acs.org While direct studies on this compound itself are limited, research on related heterocyclic structures underscores the potential of this scaffold. For instance, various pyrazole (B372694) derivatives have been shown to possess potent anti-inflammatory activity. nih.govnih.gov Similarly, novel 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells, a key process in inflammation. mdpi.com One such derivative demonstrated significant anti-inflammatory effects with an IC₅₀ value of 10.03 ± 0.27 μM. mdpi.com The strategy of modifying existing nonsteroidal anti-inflammatory drugs (NSAIDs) to create more selective COX-2 inhibitors has also been explored, further emphasizing the importance of specific chemical moieties in designing anti-inflammatory compounds. nih.gov

The this compound framework is present in various molecules investigated for their antimicrobial properties. A study on a series of 2-methoxybenzoyl thiourea (B124793) derivatives, which feature a similar structural element, demonstrated notable antifungal activity. tandfonline.com These compounds were particularly effective against fungal species such as Candida albicans, Candida parapsilosis, and Candida glabrata, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 15.6 µg/mL against C. albicans. tandfonline.com The antibacterial activity of these specific thiourea derivatives was found to be less potent than their antifungal effects. tandfonline.com

Other related structures, such as phenoxyacetic acid derivatives, have also been evaluated for their antimicrobial potential. jetir.org For example, a derivative, 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid, showed good antibacterial activity against Staphylococcus aureus with a zone of inhibition of 19mm. jetir.org Furthermore, Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine have been investigated for their biological activities, indicating the broad potential of this chemical class in antimicrobial research. researchgate.net

Table 2: Antimicrobial Activity of 2-Methoxybenzoyl Thiourea Derivatives

| Compound | C. albicans (MIC µg/mL) | C. parapsilosis (MIC µg/mL) | C. glabrata (MIC µg/mL) | A. baumannii (MIC µg/mL) |

| Derivative 1b | 15.6 | 31.2 | 31.2 | >125 |

| Derivative 1c | 15.6 | 62.5 | 62.5 | >125 |

| Derivative 1d | 15.6 | 31.2 | 31.2 | 62.5 |

| Derivative 1g | 15.6 | 31.2 | 31.2 | >125 |

| Fluconazole (Std.) | 1.9 | 0.9 | 3.9 | - |

| Ampicillin (Std.) | - | - | - | 31.2 |

| Source: Adapted from Taylor & Francis Online. tandfonline.com |

The potential of this compound derivatives as anticancer agents has been explored through various studies. Research has shown that the presence of a methoxy (B1213986) group can contribute positively to the cytotoxic activity of certain compounds. researchgate.net A Schiff base derivative of 2-(2-methoxyphenoxy)ethanamine was tested for its anticancer activity and exhibited significant cytotoxicity against the human breast cancer cell line MDA-MB-231, with an IC₅₀ value of 80 μM. researchgate.net However, it showed no significant activity against the lung carcinoma cell line A549. researchgate.net

In another study, a series of novel methoxyphenyl thiazole (B1198619) carboxamide derivatives were evaluated for their cytotoxic properties. nih.gov One of these compounds, featuring a trimethoxy substitution on the phenyl ring, displayed moderate activity against Huh7 (liver) and HCT116 (colon) cancer cell lines, with IC₅₀ values of 17.47 µM and 14.57 µM, respectively. nih.gov Additionally, N-(3-methoxyphenyl)acetamide, a related aniline derivative, has been identified as having antiproliferative effects on various human cancer cell lines. researchgate.net The mechanism for some of these derivatives may be linked to the inhibition of enzymes like COX-2, which is often overexpressed in tumors. nih.govmdpi.com

Table 3: Cytotoxic Activity of Selected Methoxyphenyl Derivatives

| Derivative Class | Cell Line | Cancer Type | Cytotoxic Effect (IC₅₀) | Reference |

| Schiff base of 2-(2-methoxyphenoxy)ethanamine | MDA-MB-231 | Breast Cancer | 80 μM | researchgate.net |

| Methoxyphenyl Thiazole Carboxamide (Compound 2f) | Huh7 | Liver Cancer | 17.47 µM | nih.gov |

| Methoxyphenyl Thiazole Carboxamide (Compound 2f) | HCT116 | Colon Cancer | 14.57 µM | nih.gov |

Derivatives of this compound are precursors to potent receptor ligands. The most prominent example is Carvedilol, which is synthesized from 2-(2-methoxyphenoxy)ethylamine. mdpi.comtandfonline.com Carvedilol functions as a nonselective β-adrenergic blocking agent and an α1-adrenoceptor blocker. jetir.org This dual receptor antagonism is central to its therapeutic effects in managing cardiovascular conditions. The 2-(2-methoxyphenoxy)ethylamine moiety is considered essential for achieving maximal activity in N-substituted phenoxyalkylamine derivatives designed as alpha(1)-adrenoceptor antagonists. This indicates that the specific arrangement of the methoxy group and the phenoxy-ethylamine structure plays a critical role in the binding affinity and modulatory activity at these receptors.

The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes, a key strategy in drug development.

Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes for DNA replication and are validated targets for anticancer drugs. A Schiff base ligand derived from 2-(2-methoxyphenoxy)ethanamine was studied for its inhibitory action against topoisomerase II. researchgate.net Docking studies revealed an inhibition constant (Ki) of 437.87 μM, indicating its potential to interfere with the enzyme's function. researchgate.net Other classes of compounds, such as certain Mannich bases, have also been shown to inhibit Topoisomerase II and IV with effective IC₅₀ values. ipinnovative.com

Cyclooxygenase (COX) Inhibition: The inhibition of COX enzymes is a primary mechanism for anti-inflammatory drugs. Several studies have focused on designing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Novel methoxyphenyl thiazole carboxamide derivatives have been synthesized and tested for their COX inhibitory activity. nih.gov One compound with a trimethoxy phenyl group showed a selectivity ratio of 3.67 for COX-2 over COX-1. nih.gov Another compound in the series was the most potent, with 81.5% inhibition of COX-2 at a 5 µM concentration. nih.gov Research on various heterocyclic compounds like pyrazoles and isoxazoles has repeatedly shown that methoxy substitutions can be favorable for potent and selective COX-2 inhibition. acs.org

Table 4: Enzyme Inhibition by Methoxyphenyl Derivatives

| Derivative Class | Target Enzyme | Inhibition Metric | Value | Reference |

| Schiff base of 2-(2-methoxyphenoxy)ethanamine | Topoisomerase II | Ki | 437.87 μM | researchgate.net |

| Methoxyphenyl Thiazole Carboxamide (Compound 2h) | COX-2 | % Inhibition (at 5 µM) | 81.5% | nih.gov |

| Methoxyphenyl Thiazole Carboxamide (Compound 2f) | COX-2 / COX-1 | Selectivity Ratio | 3.67 | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivative (Compound 4e) | COX-2 | IC₅₀ | 2.35 ± 0.04 µM | mdpi.com |

Advanced Organic Synthesis and Building Block Utility

The reactivity of the aniline nitrogen and the electronically distinct phenyl rings make this compound a versatile building block in organic synthesis.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products. cem.com The this compound scaffold serves as an excellent starting material for constructing a variety of complex heterocyclic systems through cyclization reactions.

Research has demonstrated the synthesis of quinoline-1,2,3-triazole-aniline hybrids, which show potential as therapeutic agents. nih.gov The synthesis of such multi-ring systems often involves the strategic use of aniline precursors. The diaryl ether aniline framework is also readily incorporated into other important heterocyclic cores, including:

Pyrazoles: Known for their anti-inflammatory and anticancer properties, pyrazole rings can be synthesized from precursors containing the aniline moiety. acs.orgmdpi.comnih.gov

Pyranopyrazoles: These fused heterocyclic systems are investigated for their broad biological activities. acs.org

Thiazoles: The synthesis of thiazole carboxamide derivatives, which act as enzyme inhibitors, can utilize aniline-based starting materials. nih.gov

Isoxazoles: These heterocycles are key components in certain anti-inflammatory drugs. acs.org

The utility of this compound as a precursor lies in its ability to undergo reactions like condensation, cycloaddition, and metal-catalyzed cross-coupling to form these intricate and medicinally relevant structures. whiterose.ac.uknih.gov

The diaryl ether structure is a well-established pharmacophore in agrochemicals, with numerous commercial products featuring this motif for herbicidal, fungicidal, and insecticidal action. researchgate.netacs.orgnih.gov The stability and specific three-dimensional conformation of the diaryl ether bond contribute to its effective interaction with biological targets in pests and weeds.

A direct application involving a closely related structure is seen in the synthesis of 3-(3,4-Dichloroanilino)-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propanol. This compound was created as part of a study modeling how pesticide metabolites, such as dichloroaniline, become incorporated into plant matter. scispace.com This demonstrates the reactivity of the scaffold and its relevance in agricultural science.

Beyond agrochemicals, this compound and its derivatives are valuable intermediates in the production of specialty chemicals. These include materials for electronics, dyes, and other high-performance applications where the unique photophysical or material properties conferred by the diaryl ether structure are desired.

Polymer Science and Material Applications

The field of conducting polymers has been revolutionized by polyaniline (PANI), a material known for its electrical conductivity, environmental stability, and redox activity. nih.gov The properties of PANI can be finely tuned by synthesizing derivatives from substituted aniline monomers.

The incorporation of substituents onto the aniline ring is a primary strategy for modifying the properties of polyaniline. Placing substituents at the ortho position (adjacent to the amine group), as in this compound, has been shown to have a beneficial effect on the resulting polymer's solubility. nih.gov This is a critical improvement, as the processability of standard PANI is often limited by its poor solubility in common organic solvents.

A patent for producing electrically conductive polymers specifically lists methoxy ring-substituted anilines as preferred monomers for polymerization. google.com The steric bulk of the ortho-phenoxy group in this compound can disrupt inter-chain packing, reducing crystallinity and further enhancing solubility. rsc.orgrsc.org This allows for the solution-based processing of the polymer into uniform thin films, which is essential for applications such as chemical sensors, antistatic coatings, and electronic devices. nih.govrsc.org While the direct polymerization of this compound is not extensively documented in dedicated studies, the established principles of PANI derivative synthesis strongly support its potential as a valuable monomer for creating new functional materials with tailored solubility and electrochemical properties. researchgate.net

Development of Conductive Polymers for Sensor Technologies

Conducting polymers are a class of organic materials that possess electrical conductivity, making them highly suitable for sensor applications. uniroma1.it Among these, polyaniline (PANI) is one of the most extensively studied due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.com The fundamental principle behind PANI-based gas sensors is a change in the polymer's electrical resistance upon interaction with an analyte. nih.govigi-global.com This interaction typically involves a doping or de-doping process, which alters the charge carrier concentration along the polymer backbone. nih.gov

The versatility of PANI allows for its properties to be finely tuned by creating derivatives through the substitution of functional groups onto the aniline monomer. unesp.br This chemical modification is a key strategy for enhancing sensor performance, including sensitivity and selectivity towards specific molecules. uniroma1.itunesp.br The introduction of side groups can modulate the electronic properties and local reactivity of the polymer chain. unesp.br

While direct studies on the polymerization of this compound for sensor applications are not extensively documented in available literature, its structure represents a strategic design for a PANI derivative. The incorporation of a bulky 2-methoxyphenoxy group onto the aniline monomer prior to polymerization would be expected to influence the resulting polymer's characteristics in several ways:

Morphology: The bulky substituent could increase the free volume between polymer chains, potentially enhancing the diffusion of analyte molecules into the polymer matrix and leading to faster sensor response times.

Solubility and Processability: The ether linkage and methoxy group might improve the solubility of the resulting polymer in common organic solvents, facilitating easier fabrication of sensor devices.

Electronic Properties: The electron-donating nature of the methoxyphenoxy group could alter the electron density of the polyaniline backbone, thereby modifying its baseline conductivity and its reactivity towards different analytes.

This approach of using substituted anilines is a common theme in the development of next-generation sensor materials. Researchers create various PANI derivatives to target specific analytes, as illustrated by the examples in the table below.

Table 1: Examples of Polyaniline-Based Materials in Sensor Applications

| Polymer/Composite Material | Sensing Application/Target Analyte | Reference |

|---|---|---|

| Polyaniline (PANI) | General gas sensing (NH₃, NO₂, CO) | uniroma1.itnih.gov |

| PANI/Titanium Dioxide (TiO₂) Nanocomposite | Nitrogen dioxide (NO₂) and Carbon monoxide (CO) gases | uniroma1.it |

| PANI nanowires functionalized with Gold (Au) nanoparticles | Hydrogen sulfide (B99878) (H₂S) | uniroma1.it |

| PANI/Biopolymer (e.g., Chitin, Cellulose) Composites | Humidity | mdpi.com |

This table provides examples of how polyaniline and its composites are used in various sensor technologies. The development of a polymer from this compound would follow this established research direction of modifying the basic PANI structure to achieve enhanced or specific sensing capabilities.

Synthesis of Advanced Materials (e.g., Phthalocyanines)

Derivatives of this compound serve as crucial building blocks in the synthesis of advanced materials like phthalocyanines (Pcs). researchgate.netdergipark.org.trresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds with a structure resembling porphyrins. thieme-connect.de Their intense color, high thermal stability, and unique electronic properties make them useful in applications such as dyes, catalysts, and photosensitizers. thieme-connect.de

A primary method for synthesizing substituted phthalocyanines is the cyclotetramerization of a corresponding phthalonitrile (B49051) precursor. umich.eduejtas.com Research has demonstrated the successful synthesis of novel, symmetrically substituted metal phthalocyanines using a phthalonitrile derivative that incorporates the 2-methoxyphenoxy moiety. researchgate.netdergipark.org.trresearchgate.net

In one specific research avenue, scientists synthesized 4,5-bis(2-(4-allyl-2-methoxyphenoxy)ethoxy)phthalonitrile. researchgate.netdergipark.org.trresearchgate.net This precursor, which contains a structure derived from 2-methoxyphenoxy aniline, was then used to create a series of metal-containing phthalocyanines. The synthesis involves heating the phthalonitrile derivative with appropriate metal salts, causing four of the precursor molecules to join in a ring around a central metal ion. researchgate.netdergipark.org.trresearchgate.net This template synthesis has been used to produce cobalt (II), manganese (III), and zinc (II) phthalocyanine (B1677752) complexes. researchgate.netdergipark.org.trresearchgate.net

The introduction of bulky substituents, such as the 2-(4-allyl-2-methoxyphenoxy)ethoxy groups, onto the periphery of the phthalocyanine ring is a deliberate strategy. core.ac.uk Unsubstituted phthalocyanines are often insoluble and prone to aggregation (π-stacking), which can quench their desirable photophysical properties. core.ac.ukdcu.ie The bulky groups increase solubility and create steric hindrance that prevents the macrocycles from stacking, thus preserving their functionality in solution. core.ac.uk

The novel phthalocyanine compounds were characterized using various spectroscopic methods to confirm their structure and properties. researchgate.netdergipark.org.trresearchgate.net

Table 2: Synthesis and Characterization of Phthalocyanine Derivatives

| Precursor | Metal Salt Used | Resulting Phthalocyanine Complex | Characterization Methods | Reference |

|---|---|---|---|---|

| 4,5-bis(2-(4-allyl-2-methoxyphenoxy)ethoxy)phthalonitrile | Cobalt(II) salt | Cobalt(II) phthalocyanine with eight peripheral 2-(4-allyl-2-methoxyphenoxy)ethoxy moieties | FT-IR, UV-vis, ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.netdergipark.org.trresearchgate.net |

| 4,5-bis(2-(4-allyl-2-methoxyphenoxy)ethoxy)phthalonitrile | Manganese(III) salt | Manganese(III) phthalocyanine with eight peripheral 2-(4-allyl-2-methoxyphenoxy)ethoxy moieties | FT-IR, UV-vis, ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.netdergipark.org.trresearchgate.net |

Environmental Studies and Degradation Pathways

Biodegradation Mechanisms and Environmental Fate

Biodegradation is a primary mechanism for the removal of aromatic amines from the environment. This process is largely mediated by microorganisms that can utilize these compounds as a source of carbon and nitrogen.

Microbial degradation of aromatic amines often proceeds through a common intermediate, catechol. This is known as the catechol pathway. For instance, the bacterium Rhodococcus sp. DH-2 has been shown to degrade aniline (B41778) via the catechol pathway mdpi.com. Similarly, the yeast strain Candida methanosorbosa BP-6 also utilizes this pathway for aniline degradation tci-thaijo.org. It is plausible that the biodegradation of 2-(2-Methoxyphenoxy)aniline could also proceed through a similar mechanism, involving the enzymatic conversion to a catechol-like intermediate before ring cleavage and further metabolism.

Several bacterial strains have been identified for their ability to degrade aniline and its derivatives. Pseudomonas fluorescens strain MC46 can remove aniline, with the intermediate product being catechol tci-thaijo.org. Delftia sp. AN3 is another bacterium capable of utilizing aniline as a sole source of carbon, nitrogen, and energy, with degradation proceeding via aniline dioxygenase and catechol 2,3-dioxygenase nih.gov. The degradation of aniline by these microorganisms is influenced by environmental conditions such as pH and temperature, with optimal degradation often occurring around neutral pH and temperatures of 30-35°C mdpi.comnih.gov.

The table below summarizes key enzymes involved in the biodegradation of aniline, which may be relevant to the degradation of this compound.

| Enzyme | Function | Microorganism Example |

| Aniline Dioxygenase | Catalyzes the initial oxidation of aniline to catechol. | Delftia sp. AN3 nih.gov |

| Catechol 2,3-Dioxygenase | Cleaves the aromatic ring of catechol. | Delftia sp. AN3 nih.gov |

Environmental Remediation Strategies Involving Aromatic Amines

The remediation of sites contaminated with aromatic amines is crucial to mitigate their environmental and health risks. Various strategies, leveraging both biological and chemical processes, have been developed.

Bioremediation is an environmentally friendly and often cost-effective approach. This can involve biostimulation, where the growth of indigenous microorganisms capable of degrading the contaminant is stimulated by adding nutrients or other limiting factors, or bioaugmentation, which involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site mdpi.com. For aniline-contaminated soil and groundwater, bioremediation has been successfully applied. For instance, a laboratory study demonstrated that aniline is biodegradable under aerobic conditions, which led to the design of an integrated remediation approach using in-situ chemical oxidation (ISCO) followed by enhanced biological degradation for a contaminated site regenesis.com.

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another promising strategy. Assisted phytoremediation, which combines the use of plants with other techniques like bioaugmentation, has been explored for organically contaminated industrial soil mdpi.com.

In cases of high contaminant concentrations where biological methods may be slow or ineffective, chemical remediation techniques are employed. In-situ chemical oxidation (ISCO) using agents like persulfate can rapidly reduce high concentrations of contaminants regenesis.com. Advanced Oxidation Processes (AOPs), as mentioned earlier, are also a key remediation strategy for wastewater containing aniline and its derivatives nih.govnih.gov. The combination of different remediation technologies, such as ISCO followed by bioremediation, can provide a more effective and complete treatment of contaminated sites regenesis.com.

The following table summarizes various remediation strategies for aromatic amine contamination.

| Strategy | Description | Application |

| Bioremediation (Biostimulation/Bioaugmentation) | Utilizes microorganisms to degrade contaminants. | Soil and groundwater mdpi.comregenesis.com |

| Phytoremediation | Employs plants to clean up contaminated environments. | Soil mdpi.com |

| In-Situ Chemical Oxidation (ISCO) | Injects chemical oxidants into the subsurface to destroy contaminants. | Soil and groundwater with high contaminant levels regenesis.com |

| Advanced Oxidation Processes (AOPs) | Treats wastewater by generating highly reactive radicals. | Industrial wastewater nih.govnih.gov |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-(2-Methoxyphenoxy)aniline and its derivatives is foundational to exploring their potential applications. Future research will likely focus on overcoming the limitations of classical methods and developing more efficient, versatile, and scalable synthetic strategies.

Traditional approaches to the synthesis of diaryl ethers and aryl amines, such as the Ullmann condensation and the Buchwald-Hartwig amination, provide a basis for the construction of the this compound core. The Ullmann condensation, a copper-catalyzed reaction, can be employed for the formation of the diaryl ether linkage. google.comnih.gov Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of the carbon-nitrogen bond of the aniline (B41778) moiety. wipo.intmdpi.commdpi.com

However, these methods often require harsh reaction conditions, expensive catalysts, and complex ligands. A significant challenge lies in adapting these reactions for the specific synthesis of this compound in a highly efficient and cost-effective manner. Future research will likely explore the development of novel catalyst systems, including those based on more abundant and less toxic metals, to improve the sustainability and economic viability of the synthesis.

Furthermore, the exploration of flow chemistry presents a promising avenue for the continuous and scalable production of this compound. ysu.am Flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. The development of robust and efficient flow-based synthetic protocols will be crucial for the industrial scale-up of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst | Advantages | Challenges |

| Ullmann Condensation | Copper | Well-established, good for C-O bond formation | Harsh conditions, stoichiometric copper often needed |

| Buchwald-Hartwig Amination | Palladium | High efficiency, broad substrate scope | Expensive catalyst, ligand sensitivity |

| Flow Chemistry | Various | Scalability, precise control, enhanced safety | Initial setup costs, potential for clogging |

Elucidation of Complex Biological Mechanisms and Structure-Activity Relationships

The diaryl ether and aniline motifs are present in numerous biologically active compounds, suggesting that this compound and its analogs could possess interesting pharmacological properties. A key area of future research will be the systematic investigation of their biological activities and the elucidation of the underlying mechanisms of action.

Derivatives of phenoxyaniline have been studied for their interactions with various biological targets, including cytochrome P450 enzymes. mdpi.com The structural similarity of this compound to these compounds suggests that it may also interact with metabolic enzymes, which has implications for its pharmacokinetic profile and potential drug-drug interactions.

Furthermore, the diaryl ether scaffold is a common feature in a variety of kinase inhibitors. researchgate.netnih.govacs.org Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Future studies should explore the potential of this compound derivatives as inhibitors of specific kinases. This will involve extensive screening against a panel of kinases, followed by detailed mechanistic studies to understand how these compounds interact with their targets at a molecular level.

A significant challenge in this area will be the establishment of clear structure-activity relationships (SAR). This will require the synthesis and biological evaluation of a diverse library of this compound analogs with systematic variations in their substitution patterns. By correlating structural modifications with changes in biological activity, researchers can identify the key molecular features responsible for potency and selectivity, guiding the design of more effective therapeutic agents.

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational techniques can provide valuable insights into its properties and guide the design of new derivatives with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activities. google.com These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest probability of being active, thereby accelerating the discovery process.

Molecular docking simulations can be used to predict the binding modes of this compound derivatives to specific biological targets, such as the active sites of enzymes. ysu.amsmolecule.comresearchgate.net This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies could reveal key hydrogen bonding or hydrophobic interactions that are critical for the inhibition of a particular kinase.

Beyond static modeling, molecular dynamics (MD) simulations can provide a more dynamic picture of how these molecules behave in a biological environment. MD simulations can be used to study the conformational changes that occur upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process.

A significant challenge in this field is the accuracy of the computational models. The predictive power of these models is highly dependent on the quality of the input data and the sophistication of the algorithms used. Continuous refinement of these models through validation with experimental data will be essential for their successful application in the predictive research and design of novel this compound-based compounds.

Sustainable and Green Synthesis Methodologies for Industrial Scale-Up

The principles of green chemistry are increasingly important in the chemical industry, and the development of sustainable and environmentally friendly methods for the synthesis of this compound will be a critical area of future research, particularly for industrial scale-up.

One promising approach is the use of nanocatalysts in coupling reactions. google.commdpi.com Nanocatalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and milder reaction conditions compared to traditional bulk catalysts. The development of recoverable and reusable nanocatalysts would significantly improve the sustainability of the synthesis.

Microwave-assisted synthesis is another green chemistry technique that can be applied to the synthesis of this compound. ysu.amsmolecule.comhit2lead.com Microwave irradiation can dramatically reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating methods.

The use of alternative, greener solvents is also a key aspect of sustainable synthesis. Ionic liquids, for example, are non-volatile and can often be recycled, making them an attractive alternative to traditional organic solvents. nih.govresearchgate.netnih.govacs.org Exploring the use of ionic liquids or other green solvents, such as water or supercritical fluids, in the synthesis of this compound could significantly reduce the environmental impact of the process.

The primary challenge for industrial scale-up will be to develop a process that is not only environmentally friendly but also economically viable. This will require a holistic approach that considers the cost of starting materials, the efficiency of the catalytic system, the ease of product purification, and the potential for solvent and catalyst recycling.

Table 2: Green Synthesis Methodologies for this compound

| Methodology | Key Features | Potential Advantages |

| Nanocatalysis | High surface area, reusability | Milder conditions, reduced catalyst loading |

| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times, higher yields |

| Alternative Solvents (e.g., Ionic Liquids) | Low volatility, recyclability | Reduced environmental impact, improved safety |

| Biocatalysis | High selectivity, mild conditions | Environmentally benign, potential for novel transformations |

Exploration of Novel Material Science Applications and Device Integration

The unique chemical structure of this compound, combining an electron-donating aniline group with a diaryl ether linkage, suggests its potential as a building block for novel organic materials with interesting electronic and optical properties.